Product packaging for Methyl(oxolan-2-ylmethyl)amine(Cat. No.:CAS No. 2439-57-8)

Methyl(oxolan-2-ylmethyl)amine

Cat. No.: B1294518
CAS No.: 2439-57-8
M. Wt: 115.17 g/mol
InChI Key: VJUDVVHGQMPPEI-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry and Heterocyclic Compound Frameworks

Amines, organic derivatives of ammonia, are fundamental in organic chemistry, acting as bases and nucleophiles due to the lone pair of electrons on the nitrogen atom. lamission.edu They are classified as primary, secondary, or tertiary based on the number of organic substituents bonded to the nitrogen. libretexts.org Methyl(oxolan-2-ylmethyl)amine is a secondary amine, a class of compounds known for their reactivity in various organic transformations. vulcanchem.comevitachem.com

The presence of the oxolane ring places this compound within the vast family of heterocyclic compounds. wikipedia.org Heterocycles are cyclic structures containing at least one atom other than carbon within the ring, with nitrogen, oxygen, and sulfur being the most common heteroatoms. scribd.com These structures are ubiquitous in nature and form the backbone of many biologically important molecules, including vitamins and pharmaceuticals. wikipedia.orgpressbooks.pub The saturated nature of the oxolane ring in this compound gives it conformational flexibility, a feature that can be crucial in its interactions with other molecules.

Significance of the Oxolane Moiety in Designing Bioactive Molecules

The oxolane ring, a structural component of tetrahydrofuran (B95107), is a prevalent motif in medicinal chemistry. vulcanchem.com Its inclusion in a molecule can influence several key properties. The oxygen atom in the ring can act as a hydrogen bond acceptor, potentially enhancing the solubility of the compound in polar solvents and facilitating interactions with biological targets. vulcanchem.comvulcanchem.com

Furthermore, the oxolane ring can serve as a rigid scaffold or a conformational constraint in drug design. This can help to lock a molecule into a specific three-dimensional arrangement that is optimal for binding to a biological receptor. The stereochemistry of substituted oxolane rings, such as the chiral center at the 2-position in some forms of this compound, can also play a critical role in determining biological activity. vulcanchem.com

Overview of Current Academic Research Trajectories and Knowledge Gaps Pertaining to the Chemical Compound

Current research involving this compound and its derivatives appears to be focused on its utility as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. vulcanchem.comontosight.ai The reactivity of the secondary amine allows for a variety of chemical modifications, including acylation, alkylation, and condensation reactions. vulcanchem.com

Derivatives of tetrahydrofurfurylamine (B43090), a closely related structure, have been investigated for their potential as antidepressants and for their interactions with opioid receptors. acs.orgacs.org This suggests that the this compound scaffold could be a valuable starting point for the development of new therapeutic agents. For instance, the combination of the oxolane moiety with other heterocyclic systems, such as thiazole (B1198619) or pyrimidine, has been explored to create novel molecular architectures. vulcanchem.comvulcanchem.com

A significant knowledge gap appears to be the limited amount of published data on the specific biological activities of this compound itself. While its role as a synthetic intermediate is emerging, comprehensive studies on its own pharmacological profile are not widely available in the public domain. Further research is needed to fully elucidate its potential interactions with biological systems and to explore the structure-activity relationships of its derivatives.

Chemical and Physical Properties

Below is a table summarizing the key chemical identifiers and properties of this compound.

PropertyValue
IUPAC Name N-Methyl-1-(oxolan-2-yl)methanamine
CAS Number 2439-57-8 scbt.com
Molecular Formula C6H13NO scbt.com
Molecular Weight 115.17 g/mol scbt.com
Canonical SMILES CNCC1CCCO1 vulcanchem.com
InChI Key VJUDVVHGQMPPEI-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B1294518 Methyl(oxolan-2-ylmethyl)amine CAS No. 2439-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(oxolan-2-yl)methanamine
Source PubChem
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InChI

InChI=1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUDVVHGQMPPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281770
Record name Tetrahydro-N-methyl-2-furanmethanamine
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2439-57-8
Record name Tetrahydro-N-methyl-2-furanmethanamine
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Record name N-(Tetrahydrofurfuryl)-N-methylamine
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Record name 2439-57-8
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Record name Tetrahydro-N-methyl-2-furanmethanamine
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Record name N-(tetrahydrofurfuryl)-N-methylamine
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Synthetic Methodologies and Strategies for Methyl Oxolan 2 Ylmethyl Amine

Established Synthetic Pathways for the Core Structure

Nucleophilic Alkylation Approaches to Amines

Nucleophilic alkylation is a fundamental method for the formation of carbon-nitrogen bonds. fishersci.co.uk In the context of synthesizing Methyl(oxolan-2-ylmethyl)amine, this approach would typically involve the reaction of methylamine (B109427), acting as the nucleophile, with an electrophilic (oxolan-2-yl)methyl derivative, such as (oxolan-2-yl)methyl halide (e.g., bromide or chloride).

The reaction is an SN2 (bimolecular nucleophilic substitution) process where the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon atom of the oxolane derivative, displacing the leaving group (halide). ucalgary.ca

A significant challenge in this method is the potential for overalkylation. ucalgary.cawikipedia.org The product, this compound, is a secondary amine and is itself nucleophilic. It can, therefore, compete with the primary amine starting material (methylamine) and react with another molecule of the alkylating agent to form a tertiary amine. To favor the desired mono-alkylation product, reaction conditions can be optimized, for instance, by using a large excess of the initial amine (methylamine). fishersci.co.uk

Table 1: General Conditions for Nucleophilic Alkylation of Amines

Parameter Condition Purpose
Nucleophile Primary or Secondary Amine Provides the nitrogen atom for the new C-N bond.
Electrophile Alkyl Halide (R-X) Provides the alkyl group to be attached to the nitrogen.
Solvent Polar aprotic (e.g., DMF, THF) Solubilizes reactants and facilitates the SN2 reaction. fishersci.co.uk
Base Excess amine or non-nucleophilic base (e.g., Na2CO3) Neutralizes the acid (HX) formed during the reaction. fishersci.co.uk

| Temperature | Room temperature to reflux | Controls the reaction rate. Higher temperatures may be needed for less reactive halides. fishersci.co.uk |

Reductive Amination Strategies for Amine Formation

Reductive amination, also known as reductive alkylation, is a highly efficient and widely used method for synthesizing amines from carbonyl compounds. gctlc.orgwikipedia.org This two-step, often one-pot, process is generally more controllable than direct alkylation and avoids the issue of overalkylation. masterorganicchemistry.com

To synthesize this compound, this strategy involves the reaction of oxolane-2-carbaldehyde (also known as tetrahydrofurfural) with methylamine.

Imine Formation: The amine first adds to the carbonyl carbon of the aldehyde to form an unstable carbinolamine intermediate, which then dehydrates to form an imine (a compound containing a carbon-nitrogen double bond). libretexts.org

Reduction: The intermediate imine is then reduced to the target secondary amine. This reduction is carried out in situ using a suitable reducing agent. libretexts.org

A key advantage of this method is the use of mild reducing agents that are selective for the imine over the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly employed because they are less reactive towards ketones and aldehydes at neutral or weakly acidic pH but readily reduce the protonated imine (iminium ion). masterorganicchemistry.comchemistrysteps.com Catalytic hydrogenation can also be used for the reduction step. libretexts.org

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Typical Conditions Notes
Sodium Cyanoborohydride NaBH3CN Weakly acidic (pH ~6) Highly selective for imines over carbonyls. masterorganicchemistry.com
Sodium Triacetoxyborohydride NaBH(OAc)3 Acetic acid, CH2Cl2 Mild and effective; does not require pH control. masterorganicchemistry.com

Alternative Synthetic Routes to the this compound Scaffold

Beyond the two primary methods, other strategies can be adapted for the synthesis of the this compound scaffold. One such alternative involves the reduction of an amide. This two-step approach would begin with the synthesis of N-methyl-oxolane-2-carboxamide. This amide can be prepared by reacting oxolane-2-carbonyl chloride (an acyl chloride) or an ester derivative with methylamine.

Subsequently, the resulting amide is reduced to the target amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically required to reduce the carbonyl group of the amide completely to a methylene (B1212753) group (CH2). libretexts.org While effective, this method requires the use of highly reactive and moisture-sensitive reagents and stringent anhydrous reaction conditions.

Synthesis of N-Substituted this compound Derivatives

The secondary amine functionality of this compound serves as a versatile handle for further chemical modification, allowing for the synthesis of a wide array of N-substituted derivatives.

Alkylation and Arylation Reactions at the Nitrogen Center

The nitrogen atom in this compound retains its nucleophilic character and can undergo further alkylation or arylation reactions to produce tertiary amines.

N-Alkylation: This is analogous to the nucleophilic alkylation described previously. The secondary amine can react with a second alkyl halide (R'-X) in the presence of a base to yield a tertiary amine. wikipedia.org This reaction is generally more straightforward than the initial alkylation of a primary amine, as overalkylation to a quaternary ammonium (B1175870) salt is the only competing reaction. The reactivity of the secondary amine is often higher than that of the primary amine precursor. acs.org The reaction can also be performed with alcohols as alkylating agents, typically requiring a catalyst. google.com

N-Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, typically employing a palladium catalyst to couple the amine with an aryl halide or triflate. fishersci.co.uk Alternative methods using copper catalysts are also well-established. researchgate.net More recent developments include transition-metal-free N-arylation methods using reagents like o-silylaryl triflates in the presence of a fluoride source. organic-chemistry.org

Formation of Sulfonamide Derivatives

Secondary amines, including this compound, readily react with sulfonyl chlorides (R-SO2Cl) to form sulfonamides. This reaction is a reliable method for creating a stable linkage between the amine and a sulfonyl group. frontiersrj.comfrontiersrj.com

The synthesis is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction. researchgate.net The nucleophilic nitrogen of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the N-S bond characteristic of sulfonamides. researchgate.net The resulting sulfonamides are important functional groups in medicinal chemistry and materials science. ijarsct.co.in

Table 3: General Protocol for Sulfonamide Synthesis

Component Example Role
Amine This compound Nucleophile
Sulfonyl Chloride Benzenesulfonyl chloride, p-Toluenesulfonyl chloride Electrophile
Base Pyridine, Triethylamine Acid scavenger

| Solvent | Dichloromethane (B109758) (CH2Cl2), Tetrahydrofuran (B95107) (THF) | Reaction medium |

Chemical Reactivity and Mechanistic Investigations of Methyl Oxolan 2 Ylmethyl Amine

Nucleophilic Properties and Associated Transformations of the Amine Functionality

The secondary amine functionality in Methyl(oxolan-2-ylmethyl)amine is characterized by the lone pair of electrons on the nitrogen atom, which imparts significant nucleophilic character to the molecule. This allows it to participate in a variety of chemical transformations by attacking electron-deficient centers.

This compound readily engages in nucleophilic substitution reactions with suitable electrophiles, most commonly alkyl halides. As a secondary amine, it acts as a potent nucleophile, leading to the formation of tertiary amines. The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

The mechanism involves the direct attack of the nitrogen's lone pair on the electrophilic carbon atom of the alkyl halide. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous displacement of the halide leaving group. This process forms a transient tertiary ammonium (B1175870) salt. In the presence of a base (which can be another molecule of the starting amine), the ammonium salt is deprotonated to yield the final, neutral tertiary amine product.

Because the tertiary amine product is also nucleophilic, the reaction can sometimes proceed further to form a quaternary ammonium salt if an excess of the alkylating agent is used. Careful control of stoichiometry is often required to favor the formation of the tertiary amine.

Table 1: Examples of Nucleophilic Substitution Reactions

Electrophile (R-X)Reagents/ConditionsProduct
Methyl iodide (CH₃I)NaHCO₃, Acetonitrile (B52724)N-Methyl-N-(oxolan-2-ylmethyl)methylamine
Benzyl bromide (C₆H₅CH₂Br)K₂CO₃, Ethanol, HeatN-Benzyl-N-methyl(oxolan-2-ylmethyl)amine
Ethyl bromoacetate (B1195939) (BrCH₂CO₂Et)Triethylamine, THFEthyl 2-(methyl(oxolan-2-ylmethyl)amino)acetate

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. The amine functionality of this compound is a prime participant in such transformations, particularly with carbonyl compounds.

Reaction with Carboxylic Acids and Derivatives: The direct reaction between a carboxylic acid and an amine is often challenging due to a competing acid-base reaction that forms a stable and unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The activated carbonyl carbon is then readily attacked by the nucleophilic amine to form a stable N,N-disubstituted amide.

Reaction with Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form an unstable intermediate known as a carbinolamine. This intermediate cannot be isolated as it readily dehydrates. Unlike primary amines which form imines, the dehydration of a carbinolamine derived from a secondary amine results in the formation of an enamine (if the aldehyde or ketone has an α-hydrogen) or an iminium ion. Iminium ions are key intermediates in reactions such as the Mannich reaction and reductive amination. masterorganicchemistry.com

Table 2: Representative Condensation Reactions and Products

Carbonyl CompoundReagents/ConditionsProduct
Acetic AnhydridePyridine (B92270), 0°C to RTN-acetyl-N-methyl(oxolan-2-ylmethyl)amine
AcetoneMild Acid Catalyst (e.g., TsOH)N-methyl-N-(oxolan-2-ylmethyl)prop-1-en-2-amine (Enamine)
BenzaldehydeMild Acid Catalyst[N-benzylidene-N-methyl(oxolan-2-ylmethyl)aminium] ion (Iminium ion)

Oxidative Transformations and Reaction Mechanisms

The oxidation of secondary amines like this compound can lead to several products depending on the oxidant and reaction conditions. The nitrogen atom is susceptible to oxidation, which can initiate pathways such as N-dealkylation or N-oxidation.

A common mechanistic pathway involves an initial one-electron transfer from the amine nitrogen to the oxidizing agent, forming an aminium radical cation. This intermediate is central to the subsequent transformations.

N-Dealkylation: The aminium radical can undergo deprotonation at a carbon atom adjacent to the nitrogen, yielding an α-amino radical. Further oxidation of this species produces a resonance-stabilized iminium ion. Hydrolysis of the iminium ion cleaves the carbon-nitrogen bond, resulting in a primary amine and a carbonyl compound. nih.gov For this compound, this could lead to the loss of either the methyl group (yielding formaldehyde (B43269) and (oxolan-2-ylmethyl)amine) or the oxolan-2-ylmethyl group.

N-Oxidation: Alternatively, secondary amines can be oxidized to form N-hydroxylamines. These intermediates can sometimes be further oxidized to the corresponding nitrone derivatives. uomustansiriyah.edu.iq Reagents such as hydrogen peroxide or peroxy acids are typically used for these transformations. libretexts.org

Reductive Transformations and Reaction Mechanisms

The secondary amine functional group in this compound is in a reduced state and is not susceptible to further reduction under standard chemical conditions. However, the amine plays a crucial role as a reactant in reductive amination, a powerful method for synthesizing more complex amines. Furthermore, derivatives of the amine, such as amides formed via condensation, can be reduced.

In reductive amination , this compound reacts with an aldehyde or ketone to form an iminium ion intermediate in situ. masterorganicchemistry.com This intermediate is then immediately reduced by a selective reducing agent present in the reaction mixture, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This one-pot procedure is highly efficient for forming new C-N bonds and converting the secondary amine into a tertiary amine in a controlled manner, avoiding the over-alkylation issues seen in direct nucleophilic substitution. masterorganicchemistry.com

Additionally, if the amine is first converted into an N,N-disubstituted amide via a condensation reaction (see Section 3.1.2), the amide carbonyl group can be reduced back to a methylene (B1212753) group (-CH₂-). This transformation, typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄), effectively converts the amide into a tertiary amine. strath.ac.uk

Reactivity Profile of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran (THF) ring is a five-membered saturated cyclic ether. It is considerably more stable and less reactive than three- or four-membered cyclic ethers (like epoxides and oxetanes) due to minimal ring strain. Consequently, the THF ring in this compound is generally inert under neutral or basic conditions.

Ring-opening of the tetrahydrofuran moiety requires activation by strong acids, which can be either Brønsted or Lewis acids. researchgate.netmdpi.com The reaction proceeds via a cationic mechanism.

Protonation/Activation: The first step is the protonation of the ether oxygen atom by a strong Brønsted acid (e.g., HBr, HI) or coordination to a Lewis acid (e.g., BF₃). researchgate.netnih.gov This activation converts the hydroxyl group of the ether into a good leaving group (an oxonium ion), significantly weakening the adjacent C-O bonds.

Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., Br⁻, I⁻), then attacks one of the α-carbon atoms (the carbons adjacent to the oxygen). nih.gov This attack proceeds via an SN2 mechanism.

Ring Cleavage: The nucleophilic attack results in the cleavage of the C-O bond and the opening of the ring, yielding a substituted haloalcohol. In the case of this compound, this would result in a linear chain with a terminal halide and a secondary alcohol, while the amine portion of the molecule would likely be protonated under these strongly acidic conditions.

This reactivity highlights the conditions under which the otherwise stable THF ring can be chemically transformed.

Investigation of Chemical Stability under Diverse Reaction Conditions

The chemical stability of an amine is a critical parameter that dictates its suitability for various applications and its persistence in different chemical environments. For this compound, its stability is influenced by factors such as temperature, pH, the presence of oxidizing agents, and the solvent system.

Thermal Stability: Secondary amines, as a class, exhibit varied thermal stability. Studies on a range of amines have shown that cyclic amines, which share a structural feature with the oxolane ring of this compound, can display high decomposition energies. aidic.it However, the onset temperature for decomposition can be lower in some cases compared to non-cyclic aliphatic amines. aidic.it Thermal degradation, particularly in the presence of carbon dioxide, is a well-documented phenomenon for amines. nih.gov The process often involves complex reaction pathways, including polymerization and the formation of cyclic urea (B33335) derivatives. nih.govacs.org For this compound, it is anticipated that at elevated temperatures, degradation could occur, potentially initiated by the cleavage of the C-N bonds or reactions involving the oxolane ring. The presence of CO2 is expected to increase the rate of thermal degradation. nih.gov

Oxidative Stability: Oxidation represents a primary degradation pathway for amines. Secondary amines can be oxidized by various agents, including hydrogen peroxide, peroxy acids, and atmospheric oxygen, often catalyzed by metal ions. chempedia.infolibretexts.org The reaction can lead to the formation of hydroxylamines, and further oxidation may result in nitrones or cleavage of the C-N bond. libretexts.org The rate constants for the reaction of secondary amines like dimethylamine (B145610) (DMA) and diethylamine (B46881) (DEA) with hydroxyl radicals in the aqueous phase are high, on the order of 10⁹ M⁻¹s⁻¹ for the neutral form. nih.gov Given its structure, this compound is expected to be susceptible to oxidative degradation, particularly at the nitrogen center and potentially at the carbon atoms alpha to the nitrogen and the ether oxygen.

pH and Solvent Effects: The stability of amines is also dependent on the pH of the medium. In strongly acidic or basic solutions, hydrolysis or other degradation pathways can be accelerated. The solvent system can also play a significant role. For instance, reactions between amines and chlorinated solvents like dichloromethane (B109758) can occur, sometimes leading to energetic decomposition. aidic.itresearchgate.net Studies on monoethanolamine (MEA) have shown that replacing water with organic diluents can result in higher thermal degradation rates. nih.gov Therefore, the choice of solvent and the control of pH are crucial for maintaining the chemical integrity of this compound.

Table 1: Comparative Thermal Stability of Various Amines

Amine Type Example Compound Onset Temperature (°C) Decomposition Energy (J/g) Conditions/Notes
Secondary (Cyclic) Piperidine 40 1080 Mixed with dichloromethane (2:1 ratio). aidic.it
Secondary (Cyclic) Pyrrolidine 40 1030 Mixed with dichloromethane (2:1 ratio). aidic.it
Primary (Alkanolamine) Monoethanolamine (MEA) >135 Not specified Thermal degradation increases with CO2 loading. nih.govacs.org
Secondary (Alkanolamine) Diethanolamine (DEA) Not specified Not specified Generally degrades faster than primary alkanolamines. uky.eduntnu.no
Primary (Diamine) Ethylenediamine 30 ~4040 Exothermic reaction with dichloromethane. aidic.it

This table presents data for analogous amines to infer the potential stability characteristics of this compound.

Elucidation of Reaction Kinetics and Thermodynamic Parameters

Reaction Kinetics: The most studied reaction of secondary amines is N-nitrosation, the formation of N-nitrosamines upon reaction with a nitrosating agent. The reaction rate is highly dependent on the amine's structure, the nitrosating agent, pH, and temperature. nih.gov In acidic solutions, the active nitrosating agent is typically dinitrogen trioxide (N₂O₃), formed from nitrous acid. nih.gov The reaction involves the nucleophilic attack of the unprotonated amine on N₂O₃. nih.gov

The rate law for the nitrosation of a secondary amine (R₂NH) is often expressed as: Rate = k[R₂NH][nitrite]²

This second-order dependence on nitrite (B80452) concentration arises from the formation of N₂O₃ from two molecules of nitrous acid. The second-order rate constants (k) for the reaction between various secondary amines and N₂O₃ are typically very high, in the range of 10⁷ to 10⁸ M⁻¹s⁻¹. nih.govacs.org The reaction rate is maximal at a pH of approximately 3.4, which represents a balance between the formation of the nitrosating agent (favored at low pH) and the availability of the reactive, unprotonated amine (favored at higher pH). freethinktech.com Steric hindrance around the nitrogen atom can influence the rate, although electronic effects are also significant. researchgate.net

Thermodynamic Parameters: The formation of N-nitrosamines from secondary amines is generally a thermodynamically favorable process. Computational studies using Density Functional Theory (DFT) have shown that the N-nitrosation of various secondary amines has a negative Gibbs free energy of reaction (ΔG), indicating a spontaneous process. researchgate.net For a range of alkyl amines, the free energy change was found to be in the range of -15 to -22 kcal/mol. researchgate.net

Activation energies (Ea) for the nitrosation of secondary amines are relatively low, further supporting the facility of this reaction. nih.govacs.org DFT calculations have estimated activation energies to be below 18 kcal/mol for the reaction of secondary amines with N₂O₃. nih.govacs.org This low barrier indicates that the reaction can proceed rapidly under favorable conditions.

Table 2: Kinetic and Thermodynamic Parameters for N-Nitrosation of Representative Secondary Amines

Amine Second-Order Rate Constant (k) with N₂O₃ (M⁻¹s⁻¹) Activation Energy (Ea) (kcal/mol) Gibbs Free Energy of Reaction (ΔG) (kcal/mol)
Dimethylamine (DMA) ~2.3 x 10⁸ 8.5 - 9.4 ~ -15.4
N-Nitrosopyrrolidine (NPYR) ~2.3 x 10⁷ < 18 Not specified
N-Nitrosomorpholine (NMOR) ~2.1 x 10⁸ < 18 Not specified
General Alkyl Amines 10⁷ - 10⁸ 2 - 19 -15 to -22

Data compiled from computational and experimental studies on analogous secondary amines. nih.govacs.orgresearchgate.net The values provide an expected range for the reactivity of this compound.

Mechanistic Studies of N-Nitroso Compound Formation

The formation of N-nitroso compounds from secondary amines like this compound is a significant reaction pathway, given the potential carcinogenicity of the resulting nitrosamines. The mechanism has been extensively studied and is well-understood, particularly in aqueous acidic media. nih.govlibretexts.org

Classical Nitrosation Mechanism: The predominant mechanism for N-nitrosation in the presence of nitrite involves the following key steps:

Formation of the Nitrosating Agent: In an acidic environment, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). Two molecules of nitrous acid then equilibrate to form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent. nih.govnih.gov

2 HNO₂ ⇌ N₂O₃ + H₂O

Nucleophilic Attack: The unprotonated secondary amine, acting as a nucleophile, attacks one of the nitrogen atoms of dinitrogen trioxide. The availability of the lone pair of electrons on the amine nitrogen is crucial for this step, which is why the reaction rate decreases at very low pH where the amine is fully protonated. ccsnorway.com

Formation of the N-Nitrosamine: This attack leads to the formation of a protonated N-nitrosamine intermediate and a nitrite ion. A subsequent deprotonation step, often facilitated by a water molecule or another base, yields the stable N-nitrosamine product. nih.gov

This pathway highlights the critical role of pH, as it governs the concentration of both the active nitrosating agent and the reactive unprotonated amine. nih.gov

Alternative Mechanisms: While the N₂O₃ pathway is dominant under many conditions, other nitrosation mechanisms exist:

Gas-Phase Nitrosation: In the presence of nitrogen oxides (NOx), a gas-phase radical mechanism can occur. This involves the abstraction of a hydrogen atom from the amine by nitrogen dioxide (NO₂) to form an aminyl radical, which is then quenched by nitric oxide (NO) to form the nitrosamine (B1359907). nist.gov

Formaldehyde-Catalyzed Nitrosation: Carbonyl compounds, particularly formaldehyde, can catalyze the nitrosation of secondary amines. nih.gov The mechanism involves the formation of an iminium ion, which is highly reactive towards nitrite. This pathway can become significant even at neutral or basic pH. nih.govacs.orgnih.gov

Table 3: Key Species in the Classical N-Nitrosation of Secondary Amines

Species Formula / Structure Role in Mechanism
Nitrous Acid HNO₂ Precursor to the active nitrosating agent.
Dinitrogen Trioxide N₂O₃ The primary nitrosating agent in acidic aqueous solution.
Unprotonated Secondary Amine R₂NH The nucleophile that attacks the nitrosating agent.
Protonated N-Nitrosamine R₂N(H⁺)-N=O A short-lived intermediate formed after the initial nucleophilic attack.
N-Nitrosamine R₂N-N=O The final, stable product of the reaction.

Spectroscopic and Advanced Analytical Characterization in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment of each atom, allowing for unambiguous structural assignment.

The expected signals include a singlet for the N-methyl (N-CH₃) protons and a series of multiplets for the protons on the tetrahydrofuran (B95107) ring and the methylene (B1212753) bridge (-CH₂-). The proton on the nitrogen (N-H) typically appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl(oxolan-2-ylmethyl)amine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
N-H~1.0-3.0Broad Singlet1H
N-CH₃~2.3-2.5Singlet3H
N-CH₂~2.5-2.8Multiplet2H
Ring CH-O~3.9-4.1Multiplet1H
Ring O-CH₂~3.6-3.8Multiplet2H
Ring CH₂~1.5-2.0Multiplet4H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. pressbooks.pub The chemical shifts are spread over a wider range than in ¹H NMR, which often allows for the clear resolution of all carbon signals. pressbooks.pub Carbons attached to electronegative atoms like oxygen and nitrogen are shifted downfield.

For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The carbon of the methyl group attached to the nitrogen will appear upfield, while the carbons of the tetrahydrofuran ring, particularly those adjacent to the oxygen atom, will be found further downfield. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N-CH₃~35-40
N-CH₂~55-60
Ring CH-O~75-80
Ring O-CH₂~65-70
Ring CH₂ (C3)~25-30
Ring CH₂ (C4)~28-33

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., Electron Ionization Mass Spectrometry, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and various fragment ion peaks.

For this compound (C₆H₁₃NO), the molecular weight is 115.17 g/mol . Therefore, the molecular ion peak is expected at m/z = 115. A key characteristic of amines is that if they contain an odd number of nitrogen atoms, their molecular ion will have an odd m/z value, consistent with the "Nitrogen Rule". libretexts.org

The fragmentation pattern is highly characteristic of the molecule's structure. For aliphatic amines, the most common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu This process leads to the formation of a stable, resonance-stabilized iminium cation. The largest alkyl group is preferentially lost. miamioh.edu

Expected Fragmentation Pathways:

α-cleavage: Cleavage of the bond between the methylene bridge and the tetrahydrofuran ring is a highly probable fragmentation. This would result in the loss of a tetrahydrofuranyl radical to form a resonance-stabilized iminium ion at m/z 58 .

Ring Cleavage: Another common fragmentation pathway for tetrahydrofuran derivatives involves the cleavage of the ring. A primary fragmentation could be the loss of an ethylene (B1197577) molecule (C₂H₄) from the molecular ion, leading to a fragment at m/z 87 .

Base Peak: The most intense peak in the spectrum (the base peak) is often the result of the most stable fragment ion. For this compound, the fragment at m/z 58 from α-cleavage is a strong candidate for the base peak.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

As a secondary amine containing a saturated ether ring, this compound is expected to show several characteristic absorption bands. wpmucdn.com The presence of an N-H bond is typically indicated by a moderate absorption in the stretching region, while the C-O-C ether linkage and C-N bond also have distinct signals. specac.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3350-3310Weak to Medium
C-H StretchAliphatic (sp³)2960-2850Strong
N-H Bend (Wag)Secondary Amine750-700Medium to Strong, Broad
C-N StretchAliphatic Amine1250-1020Medium
C-O-C StretchEther1150-1085Strong

Advanced Chromatographic Techniques for Separation and Purity Determination (e.g., High-Performance Liquid Chromatography, HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is crucial for assessing the purity of a synthesized compound. For aliphatic amines like this compound, which lack a strong chromophore, direct detection by UV-Vis spectroscopy is challenging. sigmaaldrich.com

To overcome this, pre-column derivatization is a common strategy. thermofisher.com A derivatizing agent that reacts with the secondary amine is introduced to attach a chromophoric or fluorophoric tag to the molecule. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or m-toluoyl chloride are frequently used for this purpose. thermofisher.comosti.gov

The derivatized amine can then be readily detected by a UV or fluorescence detector. The separation is typically achieved using a reversed-phase HPLC system, often with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The retention time of the derivatized compound under specific chromatographic conditions is a key identifier, and the peak area in the chromatogram is proportional to its concentration, allowing for quantitative purity analysis.

Emerging Spectroscopic Methods for Characterizing Weak Molecular Interactions (e.g., Terahertz Spectroscopy)

Terahertz (THz) spectroscopy, also known as far-infrared spectroscopy, operates in the frequency range between microwaves and traditional infrared radiation. This region of the electromagnetic spectrum corresponds to the low-energy vibrational modes of molecules, such as intermolecular vibrations. mdpi.com

This technique is particularly sensitive to weak molecular interactions, most notably hydrogen bonds. nih.gov For a compound like this compound, which can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the nitrogen lone pair and the ether oxygen), THz spectroscopy offers a potential avenue for directly probing the collective vibrational modes associated with its hydrogen-bonded networks in the solid state or in concentrated solutions. nih.gov The study of these low-frequency modes can provide unique insights into the supramolecular structure and dynamics that are not easily accessible with other spectroscopic methods. mdpi.com

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and inherent properties of molecules. researchgate.net Such calculations would typically begin with determining the most stable three-dimensional arrangement of the atoms in the Methyl(oxolan-2-ylmethyl)amine molecule.

Geometry Optimization and Conformational Landscape Analysis

The initial step in computational analysis involves geometry optimization to find the lowest energy structure of the molecule. researchgate.net For a flexible molecule like this compound, which contains rotatable bonds, a conformational landscape analysis is crucial. researchgate.net This process identifies various stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and the most probable shapes it will adopt.

Calculation of Reaction Energy Profiles and Activation Barriers

DFT calculations can be employed to model the energetic pathways of chemical reactions involving this compound. This involves calculating the energy of reactants, transition states, and products to determine reaction energy profiles and activation barriers. Such studies are fundamental to understanding the reactivity of the compound.

Prediction of Spectroscopic Parameters

Quantum chemical methods can predict various spectroscopic parameters. researchgate.net For this compound, this could include:

NMR Spectroscopy: Calculation of 1H and 13C nuclear magnetic resonance chemical shifts. researchgate.net

IR Spectroscopy: Prediction of vibrational frequencies to aid in the interpretation of experimental infrared spectra. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and UV-Visible absorption spectra. dntb.gov.ua

A hypothetical table of predicted spectroscopic data is presented below to illustrate the output of such calculations.

ParameterPredicted Value
1H NMR
N-CH3Chemical Shift (ppm)
O-CH2Chemical Shift (ppm)
N-CH2Chemical Shift (ppm)
13C NMR
N-CH3Chemical Shift (ppm)
O-CH2Chemical Shift (ppm)
N-CH2Chemical Shift (ppm)
IR Spectroscopy
N-H StretchWavenumber (cm-1)
C-N StretchWavenumber (cm-1)
C-O-C StretchWavenumber (cm-1)
Note: This table is for illustrative purposes only, as specific computational data for this compound is not available.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics of this compound over time. nih.gov These simulations can also explicitly model the effects of different solvents on the molecule's structure and behavior, which is crucial for understanding its properties in solution. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov If this compound were being investigated as a potential ligand for a biological target, such as a protein or enzyme, molecular docking studies would be performed to predict its binding mode and affinity. nih.govresearchgate.netmdpi.com The results are often reported as a docking score, which estimates the binding energy.

An example of how docking results might be presented is shown in the table below.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Protein X-Amino Acid 1, Amino Acid 2
Protein Y-Amino Acid 3, Amino Acid 4
Note: This table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Modeling via Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry and drug discovery. slideshare.netnih.govnih.gov These methods aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govijnrd.orgjocpr.com For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. nih.govmdpi.com This involves calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and using statistical methods to build a predictive model. mdpi.com

Predictive Modeling of Pharmacological and Environmental Behaviors

Computational chemistry and theoretical modeling offer powerful tools to forecast the behavior of chemical compounds within biological systems and the environment. These in silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in the early stages of chemical development, providing insights into a substance's potential efficacy and safety profile without the need for extensive laboratory testing. nih.govecetoc.org For a compound like this compound, these predictive models can elucidate its likely pharmacokinetic profile and environmental persistence.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties, Focusing on Mechanistic Insights

In silico ADMET prediction is a cornerstone of modern computational toxicology and drug discovery, enabling the early assessment of a compound's viability. simulations-plus.comsimulations-plus.com These predictive models are built upon vast datasets of experimentally determined properties of diverse chemicals, using various machine learning algorithms to establish correlations between molecular structure and ADMET characteristics. acs.orgd-nb.info For this compound, a range of properties can be predicted, offering a comprehensive overview of its likely behavior in the body.

Absorption: Predictive models can estimate properties like human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability. For a relatively small and polar molecule like this compound, models would likely predict good oral bioavailability.

Metabolism: Computational systems can predict the primary sites of metabolism by cytochrome P450 (CYP) enzymes. For this compound, the N-methyl group and the carbon atoms adjacent to the nitrogen and the tetrahydrofuran (B95107) ring would be identified as probable sites for oxidative metabolism.

Excretion: Models can forecast the likelihood of renal (kidney) or hepatic (liver) clearance.

Toxicity: A variety of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG inhibition). ecetoc.org

The following interactive table illustrates the type of data that would be generated from a comprehensive in silico ADMET assessment of this compound.

ADMET PropertyPredicted Value/ClassificationMechanistic Insight
Human Intestinal Absorption (HIA)HighLow molecular weight and moderate polarity facilitate passive diffusion across the intestinal epithelium.
Caco-2 PermeabilityModerate to HighSuggests good potential for oral absorption.
Blood-Brain Barrier (BBB) PenetrationLow to ModerateThe polarity of the amine and ether groups may limit passive diffusion across the BBB.
Plasma Protein Binding (PPB)LowExpected to have a low affinity for plasma proteins like albumin, leading to a higher fraction of unbound, active compound.
CYP450 2D6 InhibitionNon-inhibitorUnlikely to interfere with the metabolism of other drugs metabolized by this key enzyme.
HepatotoxicityLow ProbabilityThe structural motifs are not commonly associated with drug-induced liver injury.
Ames MutagenicityNon-mutagenicLacks the structural alerts typically associated with DNA reactivity.

Prediction of Environmental Fate and Degradation Pathways

Predictive modeling is also crucial for assessing the environmental impact of a chemical. ecetoc.org QSAR models for environmental fate can estimate properties like biodegradability, soil sorption, and potential for bioaccumulation. nih.govnih.gov These models help to identify chemicals that may persist in the environment and pose a long-term risk.

For this compound, its environmental fate would be largely governed by the interplay between its amine and tetrahydrofuran moieties. The amine group could make it susceptible to microbial degradation in soil and water. nih.govacs.orgresearchgate.net Studies on the degradation of cyclic amines suggest that the ring structure can influence the rate of degradation, with some cyclic structures showing lower degradation rates. nih.govacs.orgresearchgate.net

Potential degradation pathways for this compound in the environment could include:

Biodegradation: Microorganisms in soil and water could utilize the compound as a source of carbon and nitrogen. The initial steps would likely involve oxidation of the N-methyl group or the carbon atoms of the tetrahydrofuran ring.

Photodegradation: In the atmosphere, the compound could be degraded by reacting with hydroxyl radicals. This process would likely lead to the breakdown of the molecule into smaller, more volatile compounds.

Hydrolysis: The ether linkage in the tetrahydrofuran ring is generally stable to hydrolysis under normal environmental pH conditions.

The following interactive table provides an example of predicted environmental fate properties for this compound.

Environmental Fate ParameterPredicted Value/ClassificationImplication
Ready BiodegradabilityNot readily biodegradableMay persist in the environment for some time before complete degradation occurs.
Soil Adsorption Coefficient (Koc)Low to ModerateSuggests a potential for leaching into groundwater, but also some binding to soil organic matter.
Bioaccumulation Factor (BCF)LowUnlikely to accumulate significantly in aquatic organisms.
Atmospheric Oxidation Half-lifeShortExpected to be rapidly degraded in the atmosphere by photochemical reactions.

Biological and Pharmacological Research Applications

Exploration of Diverse Biological Activities

The exploration of molecules incorporating the Methyl(oxolan-2-ylmethyl)amine framework has revealed a broad spectrum of biological activities. This has led to investigations into their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. Furthermore, their ability to interact with key biological systems, such as neurotransmitter pathways and enzymatic functions, is a significant area of study.

Derivatives containing amine functionalities have shown notable antimicrobial capabilities. The proposed mechanisms of action are often multifaceted. One primary mechanism involves the generation of reactive nitrogen species (RNS) during the autoxidation of certain amine compounds, which can induce microbial death. semanticscholar.org Another mechanism suggests that the surfactant-like properties of some amine derivatives allow them to interact with and disrupt microbial cell membranes, altering their permeability and leading to cell lysis. mdpi.com For instance, certain hindered amine light stabilizers (HALS) incorporated into lacquer films have demonstrated strong antimicrobial performance against both bacteria (including methicillin-resistant Staphylococcus aureus and Escherichia coli) and fungi (Candida albicans), with a reduction of over 99.99% in tested bacterial strains. semanticscholar.org

Table 1: Antimicrobial Activity of Selected Amine Derivatives

Compound TypeTarget MicroorganismObserved EffectReference
Hindered Amine Light Stabilizer (Tinuvin 770 DF)Gram-positive and Gram-negative bacteria, Fungi>99.99% reduction in viable bacteria semanticscholar.org
Methyl 2-amino-5-(methylselanyl) benzoateCandida albicansAntifungal activity similar to clotrimazole mdpi.com
Methyl 2-amino-5-(methylselanyl) benzoateE. coli, S. aureusPromising antibacterial activity (IA% = 91.3% and 90.5% respectively) mdpi.com

The quest for novel anticancer agents has led to the synthesis and evaluation of numerous compounds, including derivatives that may feature the this compound scaffold. For instance, a series of new compounds containing a quinoxaline (B1680401) moiety coupled with N-alkyl amines were tested for their antiproliferative activity against human colon (HCT-116) and breast (MCF-7) cancer cell lines. nih.gov Several of these derivatives exhibited potent anticancer activity, with IC50 values in the low micromolar range, comparable or superior to the reference drug doxorubicin. nih.gov

Similarly, aminomethyl derivatives of eugenol (B1671780) were examined for their in vivo anticancer activity against fibrosarcoma in mice. nih.gov These compounds demonstrated the ability to reduce both cancer incidence and tumor weight. nih.gov Research into amine-geldanamycin hybrids has also shown selective cytotoxicity toward certain cancer cell lines, such as human cervical carcinoma (HeLa) and hepatocellular carcinoma (HepG2) cells. japsonline.com In another study, novel methyl anthranilate-based organodiselenide hybrids were assessed, with one compound showing more potent cytotoxicity against HepG2 liver cancer cells (IC50 = 3.57 ± 0.1 µM) than the standard drug Adriamycin (IC50 = 4.50 ± 0.2 µM). mdpi.com

Table 2: Anticancer Activity of Representative Amine Derivatives

Compound ClassCancer Cell LineActivity (IC50)Reference
Quinoxaline N-alkyl amine derivativeHCT-1161.9 µg/mL nih.gov
Quinoxaline N-alkyl amine derivativeMCF-72.3 µg/mL nih.gov
Aminomethyl eugenol derivativeFibrosarcoma (in vivo)Reduced tumor weight nih.gov
Organodiselenide hybridHepG2 (Liver)3.57 ± 0.1 µM mdpi.com

Chronic inflammation is a key factor in many diseases, and compounds capable of modulating the inflammatory response are of great interest. mdpi.com Research has shown that certain natural and synthetic compounds with amine functionalities possess anti-inflammatory properties. For example, methyl ferulate, isolated from the roots of Stemona tuberosa, strongly inhibited the release of pro-inflammatory cytokines such as IL-6 and TNF-α from macrophages. researchgate.net Its mechanism appears to involve the suppression of cyclooxygenase-2 (COX-2) expression and the reduction of p38 and JNK phosphorylation. researchgate.net

Thymol, a monoterpene phenol (B47542) found in thyme species, also demonstrates significant anti-inflammatory effects, potentially by interacting with COX-2 enzymes. frontiersin.org Furthermore, aberrant activation of the NLRP3 inflammasome is linked to various inflammatory disorders, and its inhibition is a key therapeutic target. nih.gov

The structural diversity of amine-containing heterocyclic compounds makes them promising candidates for the development of novel antiviral agents. nih.gov Quinoxaline derivatives, for example, have shown activity against a range of viruses. mdpi.com One study identified 2-Methylquinazolin-4(3H)-one as a potent agent against the influenza A virus, with an IC50 of 23.8 μg/mL in vitro. nih.gov In vivo studies with this compound showed a reduction in lung injury and inflammation in influenza-infected mice by decreasing pro-inflammatory molecules and inhibiting the recruitment of macrophages. nih.govresearchgate.net

Another study on a series of novel unsaturated five-membered benzo-heterocyclic amine derivatives found that several compounds exhibited potent, broad-spectrum antiviral activity against both RNA viruses (influenza A, HCV, Cox B3) and a DNA virus (HBV) at low micromolar concentrations. nih.gov

Biogenic amines, such as dopamine, serotonin, and octopamine, are crucial neurotransmitters that regulate a vast array of physiological processes and behaviors. nih.govresearchgate.net These molecules are essential for signal transmission between neurons. nih.govnih.gov The synthesis, packaging into synaptic vesicles, release, and reuptake of these monoamines are tightly regulated processes that maintain homeostasis in the nervous system. nih.gov Compounds that can modulate these aminergic neurotransmitter systems are of significant interest for understanding and potentially treating neurological and psychiatric disorders. The actions of these primary amine neurotransmitters can themselves be modulated by other factors, a process known as metamodulation, which adds another layer of complexity to neural circuit function.

The inhibition of specific enzymes is a key strategy in drug development. The NLRP3 inflammasome, a crucial component of the innate immune system, is implicated in a variety of inflammatory diseases when its activation becomes dysregulated. nih.gov Consequently, it is a significant therapeutic target. nih.gov Research has shown that certain reactive metabolites, such as methylglyoxal, can accumulate and inactivate the NLRP3 inflammasome through a covalent crosslinking mechanism. researchgate.netresearchgate.net This suggests that small molecules capable of modulating NLRP3 activity could have therapeutic potential. While direct studies on this compound and amine oxidase inhibition were not prominently featured in the reviewed literature, the general class of amine-containing compounds is known to interact with various enzymes, making this an ongoing area of research.

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

There is no available scientific literature that specifically investigates or reports on the inhibitory activity of this compound on Equilibrative Nucleoside Transporters (ENTs). Consequently, no data tables on its potency, selectivity, or mechanism of ENT inhibition can be provided.

Elucidation of Mechanisms of Biological Action

Identification and Validation of Molecular Targets

No studies have been published that identify or validate specific molecular targets for this compound. Research that would elucidate its direct interactions with biological macromolecules to initiate a pharmacological response is currently not available.

Receptor Binding Assays and Kinetics

There is no data from receptor binding assays or kinetic studies for this compound in the public domain. Therefore, information regarding its affinity (Ki), potency (IC50/EC50), or binding kinetics (kon/koff) for any specific receptor is unknown.

Protein Binding and Interaction Studies

No studies have been found that detail the protein binding and interaction profile of this compound. Information on its affinity for plasma proteins or specific protein interactions is not available.

Structure-Activity Relationship (SAR) Studies and Rational Compound Design

This compound has not been identified as a lead compound or a member of a compound series in any published Structure-Activity Relationship (SAR) studies. nih.govresearchgate.netscispace.com While its chemical structure suggests it could be used as a scaffold or fragment in rational drug design, there is no documented research demonstrating this application. The lack of biological activity data for this compound and its close analogs prevents any meaningful SAR analysis.

Influence of the Oxolane Ring on Biological Activity

The oxolane moiety is found in various natural and synthetic compounds that exhibit a wide range of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. scilit.comresearchgate.net The inclusion of such a heterocyclic system can modulate the physicochemical properties of a molecule, such as its solubility and membrane permeability, which are critical for its pharmacokinetic profile. The unique structural and electronic properties of the oxolane ring can lead to enhanced biological effects. scilit.com

Role of the Amine Functionality in Target Recognition and Interaction

The amine functionality in this compound is a critical determinant of its ability to recognize and interact with biological targets. Amines are prevalent in many pharmaceutical compounds due to their capacity to engage in various non-covalent interactions. stereoelectronics.orgresearchgate.net The nitrogen atom of the amine group possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. stereoelectronics.org Furthermore, under physiological conditions, the amine group can be protonated, forming a positively charged ammonium (B1175870) ion. This enables it to participate in strong ionic interactions with negatively charged residues, such as carboxylate groups, in the binding site of a target protein. stereoelectronics.org

Effects of Methyl Group Substitution ("Magic Methyl Effect")

The substitution of a methyl group can have a surprisingly profound impact on the biological activity of a molecule, a phenomenon often referred to as the "magic methyl effect" in medicinal chemistry. researchgate.netjuniperpublishers.comillinois.edu The addition of a single methyl group can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. juniperpublishers.comjuniperpublishers.com This effect is attributed to several factors.

The methyl group can enhance binding affinity by fitting into a hydrophobic pocket within the target's active site, thereby increasing van der Waals interactions. juniperpublishers.com It can also influence the molecule's conformation, pre-organizing it into a more favorable geometry for binding. juniperpublishers.compkusz.edu.cn Furthermore, the introduction of a methyl group can block sites of metabolic attack, increasing the molecule's metabolic stability and half-life. juniperpublishers.com In some instances, a 10-fold increase in potency has been observed in about 8% of cases with the addition of a methyl group, and a 100-fold difference is seen in 0.4% of cases. juniperpublishers.compkusz.edu.cn

Table 1: Potential "Magic Methyl" Effects on Compound Properties
PropertyPotential Effect of Methyl GroupUnderlying Mechanism
PotencySignificant IncreaseEnhanced binding affinity through hydrophobic interactions and conformational preorganization. juniperpublishers.comjuniperpublishers.com
SelectivityIncreasedImproved fit in the target's active site over off-targets. juniperpublishers.com
Metabolic StabilityIncreasedBlocking of metabolically labile sites. researchgate.net
Half-lifeIncreased or DecreasedAlteration of metabolic pathways. pkusz.edu.cn

Impact of Stereochemistry on Biological Efficacy

The presence of a chiral center in this compound means that it exists as two non-superimposable mirror images, or enantiomers. ijirset.comlongdom.org The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in determining the biological efficacy of a drug. wisdomlib.orgnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and will often interact differently with each enantiomer. ijirset.comnih.gov

One enantiomer, the eutomer, may exhibit the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even responsible for undesirable side effects. wisdomlib.org The difference in pharmacological activity between the two enantiomers is quantified by the eudesmic ratio. wisdomlib.org Therefore, understanding the stereochemistry of chiral drugs is essential for developing safer and more effective pharmaceuticals. ijirset.comlongdom.org The use of a single, more active enantiomer can lead to a better therapeutic index, simpler pharmacokinetics, and reduced potential for drug interactions compared to a racemic mixture. nih.gov

Preclinical Pharmacological Investigations

Before a compound can be considered for clinical trials in humans, it must undergo rigorous preclinical pharmacological investigations. These studies are designed to provide essential information about the compound's biological activity, efficacy, and systemic effects.

In Vitro Biological Assays for Initial Screening and Characterization

In vitro assays are experiments conducted in a controlled laboratory environment outside of a living organism, typically using isolated cells, tissues, or biochemical components. visikol.comtaylorfrancis.com These assays are crucial for the initial screening and characterization of new drug candidates as they provide early insights into a compound's activity and mechanism of action. visikol.comselvita.com They allow for the rapid testing of numerous compounds simultaneously, which helps to identify promising candidates for further development. visikol.comcriver.com

Common in vitro assays include:

Biochemical assays: These measure the effect of a compound on a specific molecular target, such as an enzyme or receptor. selvita.com

Cell-based assays: These assess the effect of a compound on whole cells, providing information on cellular processes like proliferation, viability, and signaling pathways. criver.compharmaron.com

High-content screening: This technology uses automated microscopy and image analysis to simultaneously measure multiple parameters in cell-based assays, offering a more comprehensive understanding of a compound's effects. selvita.com

The data generated from these assays are reproducible and can help guide the design of subsequent in vivo studies. visikol.comselvita.com

Table 2: Common In Vitro Assays in Drug Discovery
Assay TypePurposeExamples
Biochemical AssaysDetermine interaction with a specific molecular target. selvita.comEnzyme inhibition assays, binding assays. pharmaron.com
Cell-Based AssaysAssess effects on cellular functions. criver.comCell viability assays, reporter gene assays. pharmaron.com
Phenotypic ScreeningIdentify compounds that produce a desired change in cell phenotype. pharmaron.comHigh-content imaging. selvita.com

In Vivo Animal Models for Efficacy and Systemic Effects

Animal models are chosen based on their physiological and pathological similarities to human diseases. nih.gov These models allow researchers to:

Evaluate efficacy: Assess the therapeutic effectiveness of the compound in a disease model. ijrpc.compharmaron.com

Determine pharmacokinetic properties: Study the time course of the drug's concentration in the body. ijrpc.comnih.gov

Investigate pharmacodynamics: Understand the relationship between drug concentration and its pharmacological effect. nih.gov

The data from these preclinical animal studies are critical for making informed decisions about whether to advance a compound to clinical trials in humans. nih.govresearchgate.net

Analysis of Pharmacodynamic and Pharmacokinetic Relationships

Currently, there is a notable lack of publicly available scientific literature detailing the specific pharmacodynamic (PD) and pharmacokinetic (PK) properties of this compound. Comprehensive studies outlining how the body affects the compound (pharmacokinetics: absorption, distribution, metabolism, and excretion) and how the compound affects the body (pharmacodynamics: mechanism of action and physiological effects) have not been published.

The relationship between the dose of this compound, its concentration in various tissues, and the resulting pharmacological response remains uncharacterized. Such studies are crucial for understanding the therapeutic potential and safety profile of any chemical entity. The absence of this fundamental data precludes a detailed analysis of its dose-response relationships, therapeutic index, and potential for drug-drug interactions.

Future research in this area would need to establish validated analytical methods for the quantification of this compound and its potential metabolites in biological matrices. Subsequent in vivo studies in appropriate animal models would be required to elucidate its absorption characteristics, bioavailability, volume of distribution, metabolic pathways, and clearance rate. Concurrently, pharmacodynamic studies would be necessary to identify its molecular targets and characterize its physiological effects.

Advanced Considerations in Prodrug Design and Targeted Drug Delivery Systems

As a chemical entity containing a secondary amine, this compound possesses a functional group that is amenable to prodrug strategies. nih.govebrary.net Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active pharmacological agent. nih.gov This approach is often employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, limited permeability across biological membranes, or rapid metabolism. ebrary.net

For a secondary amine like this compound, several prodrug approaches could theoretically be explored. These include the formation of N-acyl derivatives (amides), N-acyloxyalkyl carbamates, or N-Mannich bases. nih.govebrary.net The choice of the promoiety would be critical in controlling the rate and site of drug release. For instance, ester-containing promoieties could be designed to be cleaved by ubiquitous esterase enzymes, while other linkers might be engineered to be sensitive to specific enzymes or the physiological conditions of a particular tissue, such as pH or redox potential. nih.gov

In the context of targeted drug delivery, the oxolane (tetrahydrofuran) ring and the secondary amine group of this compound could serve as handles for conjugation to targeting ligands or for incorporation into larger drug delivery systems. wikipedia.orgnih.govresearchgate.net Targeted delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. wikipedia.org

Potential targeted delivery strategies could involve:

Conjugation to Targeting Moieties: The amine group could be used to covalently link this compound to ligands that bind to specific receptors overexpressed on diseased cells (e.g., cancer cells or inflamed tissues).

Encapsulation in Nanocarriers: The compound could be encapsulated within nanocarriers such as liposomes, polymeric nanoparticles, or dendrimers. wikipedia.orgnih.gov The surface of these nanocarriers can be functionalized with targeting ligands to direct them to the desired site. nih.gov

However, it is crucial to emphasize that while these principles of prodrug design and targeted drug delivery are well-established for amine-containing compounds, there is currently no specific research in the scientific literature that describes the application of these strategies to this compound. The feasibility and success of such approaches for this particular compound would require extensive experimental investigation.

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The field of asymmetric catalysis frequently employs chiral molecules to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over another. Chiral amines, in particular, are pivotal either as chiral auxiliaries, which are temporarily incorporated into a substrate to direct a stereoselective transformation, or as chiral ligands that coordinate with a metal catalyst to create a chiral environment.

While there is a lack of specific studies detailing the use of Methyl(oxolan-2-ylmethyl)amine as a chiral auxiliary or ligand, its parent compound, (S)-Tetrahydrofuran-2-yl-methylamine, is recognized as a synthetic intermediate for pharmaceutical synthesis, highlighting the importance of this chiral scaffold. caymanchem.com The presence of a stereocenter at the 2-position of the oxolane ring in enantiomerically pure forms of this compound makes it a plausible candidate for applications in asymmetric synthesis. The nitrogen atom can be readily converted into an amide or imine, allowing it to function as a handle for directing chemical reactions.

Building Block Utility in the Synthesis of Complex Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. The tetrahydrofuran (B95107) ring is a common motif in a vast array of natural products and synthetic compounds with significant biological activity. chemicalbook.com

The synthesis of substituted tetrahydrofurans is an active area of research, with numerous methods developed for their stereoselective preparation. nih.govresearchgate.net Compounds like this compound can serve as valuable building blocks in the construction of more complex heterocyclic systems. The primary amine functionality offers a reactive site for the introduction of various substituents or for participation in cyclization reactions to form larger, more intricate molecular architectures. For instance, the amine can be acylated, alkylated, or used in condensation reactions to build upon the oxolane core.

Integration into Polymer Chemistry and Novel Material Development

The functionalization of polymers is a key strategy for tailoring their physical and chemical properties for specific applications. Polytetrahydrofuran (PTHF), also known as poly(oxymethylene), is a versatile polymer with applications ranging from elastomers to biomedical materials. mdpi.com The modification of PTHF and other polymers with functional groups can impart new characteristics such as stimuli-responsiveness or the ability to bind to other molecules.

Intermediary Compound in the Production of Pharmaceuticals and Agrochemicals

Many active pharmaceutical ingredients (APIs) and agrochemicals are complex organic molecules that are synthesized through multi-step processes involving numerous chemical intermediates. The structural components of this compound, namely the tetrahydrofuran ring and the secondary amine, are found in a variety of bioactive molecules.

As previously mentioned, the chiral, non-methylated analogue, (S)-Tetrahydrofuran-2-yl-methylamine, is a known synthetic intermediate in the pharmaceutical industry. caymanchem.com Furthermore, the insecticide dinotefuran (B1670701) contains a (tetrahydrofuran-3-yl)methanamine (B69705) moiety, which is a structural isomer of the compound of interest, underscoring the relevance of this chemical scaffold in the agrochemical sector. researchgate.net The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a related solvent, is also being explored in the synthesis of pharmaceuticals as a greener alternative to other solvents. researchgate.netnih.govsigmaaldrich.com These examples suggest that N-alkylated (oxolan-2-ylmethyl)amines could potentially serve as valuable intermediates in the synthesis of new drugs and pesticides.

Applications in Proteomics Research and Biochemical Tool Development

Proteomics, the large-scale study of proteins, relies on a variety of chemical tools for protein identification, quantification, and the characterization of their interactions and functions. Chemical probes and labeling agents are essential for these studies. Amines are common functional groups targeted for the chemical modification of proteins, as they are present in the side chains of lysine (B10760008) residues and at the N-terminus of polypeptide chains.

Environmental Fate and Mechanistic Toxicology Research

Degradation Pathways in Environmental Systems (e.g., Atmospheric Oxidation)

The environmental degradation of amines is a critical area of atmospheric chemistry, as these compounds can be released from various industrial processes. noaa.gov The primary atmospheric removal mechanism for amines is through photo-oxidation. nilu.com For many simple aliphatic amines, this process is initiated by reaction with hydroxyl (OH) radicals. noaa.govnih.gov This reaction typically involves the abstraction of a hydrogen atom from the amine, leading to the formation of radical intermediates that subsequently react with molecular oxygen. nih.gov

It is plausible that Methyl(oxolan-2-ylmethyl)amine would follow a similar degradation pathway. The reaction with OH radicals could lead to hydrogen abstraction from the N-methyl group or the methylene (B1212753) group attached to the oxolane ring. The resulting aminoalkyl radicals would then react with atmospheric oxygen to form peroxy radicals. These peroxy radicals can undergo further reactions, potentially leading to the formation of imines, amides, and other oxygenated products. copernicus.org The ultimate fate of these degradation products in the atmosphere would involve further oxidation or removal through wet and dry deposition.

The table below summarizes potential initial steps in the atmospheric oxidation of this compound based on general amine chemistry.

ReactantOxidantPrimary IntermediatePotential Products
This compoundOH radicalAminoalkyl radicalImines, Amides, Peroxy radicals

Note: This table is predictive and based on the atmospheric chemistry of other amines, as direct experimental data for this compound was not found.

Phase Transfer Processes and Environmental Distribution

Information regarding the specific phase transfer processes and environmental distribution of this compound is not extensively documented in the available scientific literature. However, the environmental partitioning of a chemical is governed by its physicochemical properties such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

It can be anticipated that this compound could be found in various environmental compartments. Due to its potential volatility, it may be present in the atmosphere, where it would be subject to the degradation pathways discussed in the previous section. noaa.gov Its water solubility would allow for its presence in aquatic systems, where it could undergo further biotic or abiotic degradation. Partitioning to soil and sediment would also be possible, influenced by its adsorption characteristics.

Mechanistic Studies of Nitrosamine (B1359907) Formation from Amines in Environmental Contexts

Secondary amines are well-established precursors to the formation of N-nitrosamines, a class of compounds of significant toxicological concern due to their carcinogenic potential. researchgate.netnih.gov The formation of nitrosamines from secondary amines like this compound can occur in various environmental matrices, including water and the atmosphere, in the presence of nitrosating agents. ccsnorway.comresearchgate.net

The primary mechanism involves the reaction of the secondary amine with a nitrosating agent, which is often derived from nitrogen oxides (NOx). researchgate.net In acidic conditions, nitrous acid (HONO) is a key nitrosating species. The reaction proceeds via the formation of a nitrosating agent which then reacts with the unprotonated secondary amine. researchgate.net The risk of nitrosamine formation is generally higher for secondary amines compared to primary or tertiary amines. ccsnorway.com

While direct studies on nitrosamine formation from this compound are not available, the general mechanism is well-understood. The presence of the secondary amine functional group in this compound makes it a potential precursor to the corresponding N-nitrosamine, N-nitroso-methyl(oxolan-2-ylmethyl)amine. The rate of this reaction would be influenced by factors such as the concentration of the amine and the nitrosating agent, pH, and temperature. researchgate.net

The table below outlines the general steps for N-nitrosamine formation from a secondary amine.

StepProcessReactantsProduct
1Formation of Nitrosating AgentNitrite (B80452) (NO₂⁻), Acid (H⁺)Nitrous Acid (HONO) / Other nitrosating species
2Nitrosation of Secondary AmineSecondary Amine, Nitrosating AgentN-nitrosamine, Water

Note: This table represents a generalized pathway. Specific reaction kinetics for this compound are not available.

Cellular and Molecular Mechanisms of Toxicity

Specific studies detailing the cellular and molecular mechanisms of toxicity for this compound were not identified in the reviewed literature. However, general principles of toxicology can provide a framework for understanding its potential effects. The toxicity of a chemical is often linked to its structure and its ability to interact with biological macromolecules.

Should this compound be metabolized to form the corresponding N-nitrosamine, the mechanism of toxicity for this metabolite would be of primary concern. N-nitrosamines are known to exert their carcinogenic effects after metabolic activation. nih.govnih.gov This activation typically involves enzymatic hydroxylation of the α-carbon atom by cytochrome P450 enzymes. nih.gov This leads to the formation of an unstable intermediate that can decompose to a diazonium ion, which is a potent alkylating agent capable of damaging DNA. nih.govnih.gov This DNA damage, if not repaired, can lead to mutations and the initiation of cancer. nih.gov

Beyond the potential for nitrosamine formation, the parent compound itself could have toxic effects through other mechanisms, such as interacting with cellular receptors, disrupting membrane function, or inducing oxidative stress. nih.gov However, without specific toxicological data, these remain hypothetical pathways.

Advanced Ecotoxicological Implications and Research Methodologies

The ecotoxicological implications of this compound are currently not well-defined due to a lack of specific studies. Ecotoxicology investigates the harmful effects of chemical substances on biological organisms, populations, communities, and ecosystems. To assess the ecotoxicological risk of this compound, a variety of research methodologies would be required.

Standard ecotoxicological tests would involve exposing representative aquatic and terrestrial organisms to the compound to determine its acute and chronic toxicity. These tests could include, but are not limited to:

Acute toxicity tests: on species such as Daphnia magna (water flea) and fish (e.g., zebrafish) to determine the concentration that is lethal to 50% of the test population (LC50).

Chronic toxicity tests: to evaluate the long-term effects on survival, growth, and reproduction.

Algal growth inhibition tests: to assess the impact on primary producers.

Advanced research methodologies could explore the compound's potential for bioaccumulation and biomagnification in food webs. Furthermore, "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) could be employed to investigate the molecular mechanisms of toxicity in exposed organisms, providing insights into adverse outcome pathways (AOPs). nih.gov Given the potential for nitrosamine formation, research should also focus on the transformation products of this compound in the environment and their respective toxicities.

Conclusions and Future Research Directions

Synthesis of Key Academic Contributions and Findings

A thorough review of prominent academic databases and scientific literature reveals no significant, peer-reviewed studies centered on Methyl(oxolan-2-ylmethyl)amine. Its parent compound, tetrahydrofurfurylamine (B43090), is recognized as a versatile intermediate in the synthesis of pharmaceuticals and polymers. It is plausible that this compound is utilized as a niche building block or intermediate in organic synthesis, but specific published research detailing its unique contributions or findings is not readily accessible.

Identification of Unresolved Questions and Ongoing Research Challenges

The absence of dedicated research on this compound means that fundamental questions regarding its synthesis, reactivity, and potential applications remain unanswered. Key research challenges include:

Optimized Synthesis: While general methods for the N-methylation of amines are well-established, specific, high-yield, and scalable synthetic routes to this compound have not been reported in academic literature.

Chemical and Physical Properties: Detailed characterization of its spectroscopic, thermodynamic, and toxicological properties is absent from the public domain.

Reactivity Profile: A systematic study of its reactivity in various chemical transformations has not been undertaken, limiting its potential application in synthetic chemistry.

Biological Activity: There is no available data on the pharmacological or biological activity of this compound, which would be a prerequisite for its consideration in medicinal chemistry.

Delineation of Emerging Areas for Future Investigation

Given the structural motifs present in this compound—a tetrahydrofuran (B95107) ring and a secondary amine—several areas of future investigation can be proposed:

Medicinal Chemistry: The tetrahydrofuran moiety is present in numerous biologically active compounds. Future research could explore the synthesis and screening of derivatives of this compound for potential therapeutic applications.

Materials Science: Amines are widely used as curing agents for epoxy resins and as building blocks for polymers. Investigating the role of this compound in polymer chemistry could reveal novel materials with unique properties.

Catalysis: Chiral amines and their derivatives are often employed as catalysts or ligands in asymmetric synthesis. The synthesis of chiral variants of this compound and their application in catalysis represents a potential avenue for research.

Potential for Translational Research and Interdisciplinary Collaborations

The potential for translational research and interdisciplinary collaborations involving this compound is currently speculative due to the lack of foundational research. However, should initial studies reveal interesting properties, collaborations could be envisaged in the following areas:

Chemistry and Biology: If preliminary screenings indicate biological activity, collaborations between synthetic chemists and biologists would be essential to explore its mechanism of action and therapeutic potential.

Chemistry and Materials Science: The development of new polymers or materials based on this compound would necessitate collaboration between organic chemists and materials scientists to characterize and optimize their physical and chemical properties.

Q & A

Q. Basic Research Focus

  • FTIR : Key peaks include N-H stretches (~3300–3400 cm⁻¹), C-N stretches (~1030–1250 cm⁻¹), and C-O-C vibrations (~1070 cm⁻¹) from the oxolane ring. Absence of O-H stretches confirms no residual solvent .
  • NMR :
    • ¹H NMR : Methyl protons (δ ~2.2–2.5 ppm), oxolane protons (δ ~3.6–4.0 ppm), and amine protons (δ ~1.5–2.0 ppm, broad).
    • ¹³C NMR : Oxolane carbons (δ ~65–75 ppm), methylamine carbons (δ ~30–40 ppm).
  • Elemental Analysis : Verify nitrogen content (~10–12 wt.%) to confirm amine incorporation .

What computational approaches predict the thermodynamic stability and reactivity of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to determine bond angles, charge distribution, and frontier molecular orbitals (HOMO-LUMO gap).
  • Molecular Dynamics (MD) : Simulate solvation effects in water or organic solvents to assess stability and aggregation tendencies.
  • Docking Studies : Model interactions with CO₂ or metal ions to predict adsorption/coordination behavior. Tools like Gaussian or GROMACS are recommended .

How does this compound compare to tertiary amines like MDEA in CO₂ capture performance?

Advanced Research Focus
While this compound has not been directly tested, insights can be drawn from MDEA-impregnated mesoporous carbon (aMDEA-MC) studies:

  • Adsorption Mechanism : Combines physical (pore filling) and chemical (amine-CO₂ carbamate formation) adsorption.

  • Performance Metrics :

    ParameteraMDEA-MC Hypothetical this compound
    CO₂ Capacity (mmol/g)2.63~2.0–2.5 (estimated)
    Surface Area (m²/g)356 → 203Likely reduced due to amine loading
    Regenerability>10 cyclesRequires testing with TGA/TPD analysis

Methodological recommendations include using fixed-bed reactors and in situ FTIR to monitor degradation .

How can researchers resolve contradictions between surface area reduction and enhanced CO₂ uptake in amine-functionalized adsorbents?

Advanced Research Focus
Contradictions arise when chemical interactions offset physical adsorption losses. Strategies:

Mechanistic Deconvolution :

  • Kinetic Studies : Separate physisorption (fast) and chemisorption (slow) contributions via time-resolved isotherms.
  • In Situ Characterization : Use XPS or FTIR to identify carbamate/CO₂ adducts.

Pore Structure Analysis : Pair BET with NLDFT to assess micropore vs. mesopore contributions.

Comparative Testing : Benchmark against non-amine analogs (e.g., pristine mesoporous carbon) to isolate amine-specific effects .

What strategies mitigate amine degradation during cyclic CO₂ adsorption-desorption processes?

Q. Advanced Research Focus

  • Stabilizers : Add antioxidants (e.g., ascorbic acid) to inhibit oxidative degradation.
  • Regeneration Optimization : Use mild temperatures (<120°C) and inert atmospheres (N₂) to prevent thermal decomposition.
  • Support Modifications : Enhance amine-support covalent bonding (e.g., silane grafting) to reduce leaching.
    Evidence from MDEA studies suggests <10% capacity loss over 10 cycles under controlled conditions .

How do steric effects of the oxolan-2-ylmethyl group influence coordination chemistry?

Advanced Research Focus
The oxolane ring introduces steric hindrance, affecting ligand-metal interactions:

  • Chelation Ability : Compare with linear analogs (e.g., ethylamine) using UV-Vis titration to determine binding constants (Kf).
  • Crystal Engineering : Solve structures via single-crystal XRD (SHELX refinement) to analyze bond lengths/angles in metal complexes .

What are the challenges in scaling up this compound synthesis, and how can they be addressed?

Q. Advanced Research Focus

  • Batch vs. Flow : Continuous flow reactors improve heat/mass transfer but require solvent compatibility studies.
  • Byproduct Management : Monitor and remove intermediates (e.g., unreacted oxolan-2-ylmethyl bromide) via inline FTIR or GC-MS.
  • Cost Analysis : Optimize methylamine-to-precursor molar ratios (1.2:1 recommended) to minimize waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.